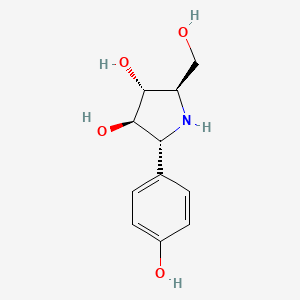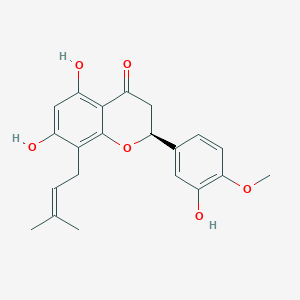
(2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone is a trihydroxyflavanone that is hesperetin substituted by a prenyl group at position 8. Isolated from Macaranga conifera, it exhibits inhibitory activity against breast cancer resistance protein. It has a role as a metabolite and a breast cancer resistance protein inhibitor. It is a trihydroxyflavanone, a monomethoxyflavanone, a member of 3'-hydroxyflavanones and a member of 4'-methoxyflavanones. It derives from a hesperetin.
Wissenschaftliche Forschungsanwendungen
Traditional Medicinal Use and Anti-Inflammatory Activity
One significant application of compounds related to (2S)-5,7,3'-trihydroxy-4'-methoxy-8-(3''-methylbut-2''-enyl)-flavonone is in traditional medicine. For example, flavonoids isolated from the leaves and stems of Dodonaea polyandra, a plant used in Northern Kaanju traditional medicine, have demonstrated anti-inflammatory activities. This application underscores the potential of such compounds in traditional medicinal systems (Simpson et al., 2011).
Antimicrobial Properties
Another important application area is in antimicrobial research. Flavonoids, including compounds structurally similar to this compound, have been isolated from various plants and tested for antimicrobial properties. For instance, flavonoids from Maclura tinctoria have shown activity against AIDS-related opportunistic fungal pathogens, demonstrating the potential of these compounds in developing new antimicrobial agents (Elsohly et al., 2001).
Cancer Research
In cancer research, compounds like this compound have been studied for their potential in combating drug resistance in cancer cells. A study on tropical plant extracts identified several flavonoids that significantly inhibited the function of the ABCG2 transporter, which is known to make tumor cells resistant to conventional chemotherapeutic agents (Versiani et al., 2011).
Cyclooxygenase-2 Inhibition
Flavonoids from the leaves of Macaranga conifera have been identified with inhibitory activity against cyclooxygenase-2, an enzyme implicated in inflammation and pain. This research suggests the potential of these compounds in the development of new anti-inflammatory drugs (Jang et al., 2002).
Antioxidant Properties
Finally, flavonoids from various plants, including those structurally similar to this compound, have been researched for their antioxidant properties. This aspect is crucial in the context of combating oxidative stress, which is associated with various diseases, including neurodegenerative disorders and aging (Thongnest et al., 2013).
Eigenschaften
Molekularformel |
C21H22O6 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
MDRKJMLXLVCUIU-IBGZPJMESA-N |
Isomerische SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)O)C |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



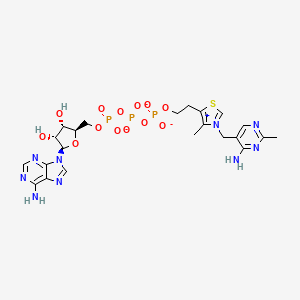
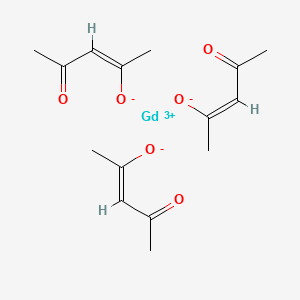
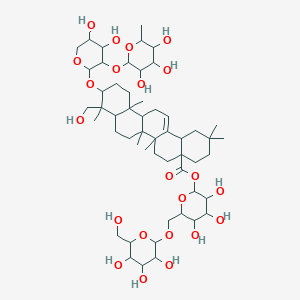

![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)


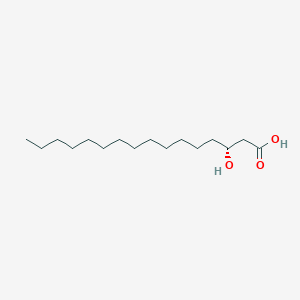
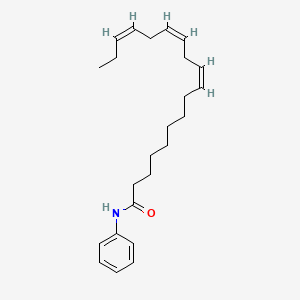

![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
